molecular formula C4H3BrClN3 B2636682 5-Bromo-6-chloropyridazin-4-amine CAS No. 1934905-24-4

5-Bromo-6-chloropyridazin-4-amine

Cat. No.: B2636682
CAS No.: 1934905-24-4
M. Wt: 208.44
InChI Key: UZOJBBFOEJTCGP-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridazin-4-amine (CAS: 1934905-24-4) is a halogenated heterocyclic amine that serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 g/mol, is typically supplied with a purity of not less than 98% . Its structure features both bromo and chloro substituents on the pyridazine ring, which allow for sequential and selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This makes it a key precursor for constructing more complex molecules, particularly in the preparation of novel potent imidazo[1,2-b]pyridazine-based inhibitors for targets like PDE10a . As a solid, it should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJBBFOEJTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934905-24-4
Record name 5-bromo-6-chloropyridazin-4-amine
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Synthetic Methodologies for 5 Bromo 6 Chloropyridazin 4 Amine

Established Reaction Pathways for Halogenated Aminopyridazines

Traditional synthetic routes for halogenated aminopyridazines rely on well-established chemical transformations, including the formation of the core heterocyclic structure followed by the strategic introduction of functional groups.

Cyclization Approaches for Pyridazine (B1198779) Core Formation from Precursors

The fundamental method for constructing the pyridazine ring involves the condensation reaction between 1,4-dicarbonyl compounds or their synthetic equivalents and hydrazine (B178648) or its derivatives. nih.govresearchgate.net This approach builds the six-membered diazine ring system. For a compound like 5-bromo-6-chloropyridazin-4-amine, the synthesis would necessitate starting with appropriately substituted precursors that already contain the required halogen atoms or groups that can be readily converted to them.

The general cyclization reaction is outlined below:

General Cyclization Reaction for Pyridazine Synthesis. A 1,4-dicarbonyl precursor reacts with hydrazine (H₂N-NH₂) to form a dihydropyridazine, which is then oxidized to yield the aromatic pyridazine ring.

Key strategies for forming substituted pyridazines include:

Inverse Electron Demand Diels-Alder Reaction : This method uses s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines with a high degree of regiocontrol, allowing for the introduction of bromo-substituents. organic-chemistry.org

Condensation of Dicarbonyls : The reaction of 1,4-dicarbonyl precursors with hydrazine remains a primary method for creating the pyridazine core. nih.gov The specific substituents on the final product are determined by the functional groups present on the initial dicarbonyl compound.

Functionalization via Nucleophilic Substitution and Hydrodechlorination Strategies

Once a di-halogenated pyridazine core is formed, such as 3,6-dichloropyridazine (B152260), further functionalization can be achieved through nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.org In this type of reaction, a nucleophile displaces a halide on the aromatic ring. wikipedia.orglibretexts.org The electron-deficient nature of the pyridazine ring facilitates this reaction, particularly when activating groups are present. libretexts.org

To synthesize an aminopyridazine, a common strategy involves reacting a dihalopyridazine with an ammonia (B1221849) source. The position of the substitution is dictated by the electronic environment of the carbon-halogen bonds.

Table 1: Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridazines

Reactant Nucleophile Conditions Product Type
Dihalopyridazine Ammonia (NH₃) or Amine (R-NH₂) Solvent (e.g., DMSO, alcohols), Heat Amino-halopyridazine

Hydrodechlorination is another functionalization technique used to selectively remove a chlorine atom and replace it with a hydrogen atom. This is typically achieved through catalytic hydrogenation. While not a direct pathway to introduce the amine or bromine, it is a crucial method for modifying the substitution pattern on the pyridazine ring to achieve the desired final compound.

Advanced and Regioselective Synthesis of this compound

Modern synthetic chemistry offers more sophisticated and regioselective methods for the synthesis of complex heterocyclic compounds, including the use of transition-metal catalysis. These reactions allow for precise bond formation and the introduction of diverse functional groups under mild conditions.

Transition Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

Transition metal-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.org Catalysts based on palladium and copper are particularly effective for the functionalization of heterocyclic rings like pyridazine. rsc.orgnih.gov These methods are advantageous as they often tolerate a wide range of functional groups and can be performed at late stages of a synthetic sequence. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying halogenated pyridazines. thieme-connect.com Chloropyridazines have been shown to be efficient substrates for these reactions. thieme-connect.com

Suzuki-Miyaura Coupling : This reaction couples an organic halide with an organoboron compound (boronic acid or ester) and is a widely used method for forming carbon-carbon bonds. nih.govthieme-connect.com It proceeds under mild conditions and is tolerant of many functional groups, including free amino groups on the pyridazine ring. thieme-connect.com Pyridazines bearing amino groups have been shown to undergo Suzuki coupling with various aryl and heteroarylboronic acids to yield coupled products in good yields. thieme-connect.com

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org It is a reliable method for introducing alkynyl groups onto the pyridazine nucleus, which can then be further transformed into other functional groups.

Table 2: Overview of Palladium-Catalyzed Reactions on Pyridazines

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Halopyridazine + Boronic Acid/Ester Pd(PPh₃)₄, Na₂CO₃ C-C (Aryl/Alkyl)
Sonogashira Halopyridazine + Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (Alkynyl)

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, are effective for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. dntb.gov.ua These methods are valuable alternatives to palladium-catalyzed systems, especially for coupling with N-nucleophiles. dntb.gov.ua For instance, copper(I)-thiophene-2-carboxylate (CuTC) has been demonstrated as a soluble and effective catalyst for the coupling of aryl iodides with thiols. nih.gov Similar methodologies can be adapted for the amination of halopyridazines. Copper-catalyzed reactions can provide a direct route to functionalized heterocycles by coupling pyridines or quinolines with various partners. acs.org

Contemporary Methods for Directed Halogenation and Amination

The introduction of halogen and amine groups onto a pre-existing pyridazine ring requires precise control of regioselectivity. Modern synthetic chemistry has moved towards directed C-H functionalization reactions, which offer an atom-economical and efficient alternative to traditional substitution methods that often rely on the inherent reactivity of the heterocyclic system.

Directed C-H Halogenation:

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective introduction of halogens. rsc.org This strategy typically employs a directing group (DG) covalently attached to the substrate, which coordinates to a metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to a specific C-H bond. rsc.org While direct application on the pyridazine ring itself is an area of ongoing research, the principles can be applied to precursors. For instance, a cyano group has been effectively used as a directing group for the palladium-catalyzed ortho-halogenation of arylnitriles, a reaction that proceeds with high yields and is compatible with various electron-donating or electron-withdrawing groups. organic-chemistry.org

Similarly, pyridinyl groups can direct the ortho-C-H halogenation of aryl sulfides without the oxidation of the sulfur atom, a common side reaction. nih.gov These methods, utilizing simple halosuccinimide reagents, highlight the potential for installing halogens at specific positions on aryl precursors that could later be used to construct the pyridazine ring.

Directed C-H Amination:

Similar to halogenation, directed C-H amination allows for the formation of C-N bonds at previously unreactive positions. Copper-mediated C-N coupling has been successfully applied to the ortho-C-H amination of 2-arylpyridines with various NH-heterocycles. researchgate.netrsc.org This method is characterized by high regioselectivity and a broad substrate scope. researchgate.netrsc.org The development of such methodologies for direct amination of the pyridazine core is a key area of interest for streamlining the synthesis of compounds like this compound.

A summary of representative directing groups and their targeted positions in C-H functionalization is presented below.

Directing GroupMetal Catalyst (Typical)Target PositionHalogenating/Aminating Reagent (Example)
CyanoPalladium (Pd)ortho to CNN-Halosuccinimide (NXS)
PyridinylPalladium (Pd)ortho to point of attachmentN-Halosuccinimide (NXS)
AmideRhodium (Rh) / Ruthenium (Ru)ortho to amideDioxazolones / Azides
Carboxylic AcidPalladium (Pd)ortho to COOHN-Halosuccinimide (NXS)

Regioselective Inverse-Electron-Demand Diels–Alder Reactions for Pyridazine Frameworks

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a cornerstone in the synthesis of pyridazine rings. sigmaaldrich.com This powerful cycloaddition involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile. sigmaaldrich.com The reaction proceeds with the expulsion of a dinitrogen molecule, leading directly to the aromatic pyridazine core. nih.gov The regioselectivity of the addition is a critical factor, governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. rsc.orgnih.gov

By choosing appropriately substituted tetrazines and dienophiles, one can construct a pyridazine ring with a predefined substitution pattern. For the synthesis of a this compound framework, one could envisage a reaction between a tetrazine bearing chloro and bromo precursors and an enamine or a related nitrogen-containing dienophile to install the amine group.

Recent studies have demonstrated the high regioselectivity of IEDDA reactions. For example, the reaction of unsymmetrical 1,2,4,5-tetrazines with a wide range of dienophiles proceeds to give a single cycloadduct in high yield. nih.gov Furthermore, the use of alkynyl sulfides as dienophiles in reactions with tetrazines allows for the regioselective synthesis of trisubstituted pyridazines. rsc.org Aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines also provide a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgacs.org

The following table summarizes key aspects of IEDDA reactions for pyridazine synthesis.

Diene (Example)Dienophile (Example)Key FeatureResulting Substituent Pattern
3,6-disubstituted-1,2,4,5-tetrazineAlkynyl sulfideHigh regioselectivityTrisubstituted pyridazine
1,2,3-triazine1-propynylamineMetal-free, neutral conditions6-aryl-pyridazin-3-amine
Unsymmetrical 1,2,4,5-tetrazineEnamineHigh regioselectivityHighly substituted pyridazine
3-monosubstituted s-tetrazineSilyl enol etherLewis-acid mediated, high regiocontrolFunctionalized pyridazines (including 3-bromo) organic-chemistry.org

Optimization of Synthetic Processes and Scalability Considerations

For the practical production of this compound, the efficiency, sustainability, and scalability of the synthetic route are paramount. Modern process chemistry focuses on minimizing steps, reducing waste, and developing robust procedures.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple synthetic steps into a single procedure without the isolation of intermediates. acsgcipr.org

Several one-pot methodologies have been developed for the synthesis of substituted pyridazines. A notable example is the preparation of 3,6-disubstituted pyridazines from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate in a two-step, one-pot sequence. thieme-connect.comthieme-connect.com This approach avoids the need for complex starting materials or harsh reagents. thieme-connect.com Similarly, a copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynylesters provides a regioselective synthesis of pyridazinones. nih.gov The development of a one-pot strategy for phthalazines and pyridazino-aromatics from aromatic aldehydes has also been reported, furnishing the 1,2-diazine core in good to excellent yields. nih.gov

The table below provides examples of multicomponent strategies for the synthesis of nitrogen-containing heterocycles.

Reaction Name/TypeComponentsResulting HeterocycleKey Advantages
Groebke–Blackburn–BienayméAldehyde, Amine/Amidine, IsocyanideImidazo[1,2-b]pyridazine (B131497) researchgate.netHigh efficiency, atom economy
Copper-catalyzed MCRAldehyde, Hydrazine, AlkynylesterPyridazinone nih.govRegioselective, good yields
Bohlmann-Rahtz Synthesis1,3-Dicarbonyl, Ammonia, AlkynonePolysubstituted Pyridine (B92270) core.ac.ukTotal regiochemical control
Nitro-Unsaturated Ketone Cyclizationβ-nitro-β,γ-unsaturated ketone, Hydrazine3,6-disubstituted Pyridazine thieme-connect.comthieme-connect.comPromoter-free, sustainable

Integration of Continuous Flow Chemistry and Biocatalytic Approaches for Process Development

Continuous Flow Chemistry:

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability compared to traditional batch processes. mdpi.com Performing reactions in a continuously flowing stream allows for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of nitrogen-containing heterocycles has been successfully adapted to flow processes. For example, a continuous-flow system was developed for the synthesis of pyrazinamide derivatives from pyrazine (B50134) esters and amines, demonstrating a greener and more efficient method with good scalability. rsc.orgnih.gov Such a system could be envisioned for the final amination step in the synthesis of this compound or for the construction of the pyridazine ring itself. The ability to handle hazardous reagents and intermediates more safely and to telescope multiple reaction steps makes flow chemistry particularly attractive for process development. acs.org

Biocatalytic Approaches:

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering unparalleled selectivity under mild, environmentally benign conditions. nih.govresearchgate.netdocumentsdelivered.com The application of biocatalysis to the synthesis of N-heterocycles is a rapidly growing field, driven by the demand for greener and more sustainable chemical processes. nih.govresearchgate.net

Enzymes such as transaminases, monoamine oxidases, and imine reductases are commonly employed for the preparation of N-heterocycles. researchgate.net While the direct enzymatic synthesis of a complex molecule like this compound is challenging, biocatalysis can be integrated into the synthetic sequence. For instance, enzymes could be used for the asymmetric synthesis of a chiral precursor or for a selective functional group interconversion. The combination of biocatalysis with flow chemistry is particularly powerful, allowing for the use of immobilized enzymes in continuous processes, which simplifies product purification and enhances enzyme stability and reusability. rsc.orgnih.gov

TechnologyKey Advantages for Pyridazine SynthesisExample Application Area
Continuous Flow Chemistry Enhanced safety, precise control of reaction parameters, improved scalability, potential for automation and telescoping of reactions.Synthesis of pyrazinamide derivatives rsc.orgnih.gov; potential for halogenation, amination, or ring-formation steps.
Biocatalysis High selectivity (chemo-, regio-, enantio-), mild reaction conditions (aqueous media, ambient temperature/pressure), reduced environmental impact.Asymmetric synthesis of precursors, selective functional group transformations. nih.govresearchgate.net

Chemical Reactivity and Transformation of 5 Bromo 6 Chloropyridazin 4 Amine

Reactivity of Halogen Substituents (Bromine and Chlorine) on the Pyridazine (B1198779) Ring

The pyridazine core is an electron-deficient aromatic system, which influences the reactivity of its halogen substituents. In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C-5 position.

Cross-Coupling Transformations for Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the halogenated pyridazine scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridazine with an organoboron reagent. Given the higher reactivity of the C-Br bond, 5-Bromo-6-chloropyridazin-4-amine is expected to undergo selective coupling at the C-5 position, leaving the C-6 chlorine atom intact for subsequent transformations. researchgate.net This is consistent with observations in related dihalopyridazine systems. For instance, the Suzuki-Miyaura coupling of 3-Chloro-5-bromo-6-phenylpyridazine with arylboronic acids occurs exclusively at the C-5 bromine position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. nih.gov The reaction is catalyzed by palladium and typically a copper(I) co-catalyst. organic-chemistry.org For substrates with multiple halogen atoms, the reactivity trend is I > Br > Cl, ensuring that the coupling will preferentially occur at the C-Br bond of this compound. libretexts.org This selectivity has been demonstrated in the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes, which proceed efficiently at the bromine-substituted position. soton.ac.uk

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-pyridines

Catalyst / Ligand Co-catalyst Base Solvent Temperature Product Yield Reference
Pd(PPh₃)₄ CuI Et₃N THF Room Temp ~25% soton.ac.uk

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org While specific examples involving this compound are not prevalent, the general mechanism of the Heck reaction also favors oxidative addition at the more labile C-Br bond over the C-Cl bond. This allows for the predictable introduction of vinyl groups at the C-5 position of the pyridazine ring.

Cross-Coupling Transformations for Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This transformation is highly valuable for synthesizing complex amines and N-heterocycles. Applying this reaction to this compound would allow for the selective introduction of a new amino substituent at the C-5 position, again exploiting the greater reactivity of the C-Br bond compared to the C-Cl bond. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst Ligand Base Solvent Outcome Reference
Pd(dba)₂ tBuDavePhos NaOtBu Toluene (B28343) Effective for aryl or bulky amines researchgate.net
Pd₂(dba)₃ XPhos NaOtBu Toluene Effective for various heterocyclic amines nih.gov

Nucleophilic Aromatic Substitution Pathways with Diverse Nucleophiles

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com In this pathway, a nucleophile attacks an electron-poor carbon atom and displaces a leaving group. For this compound, the C-6 chlorine is positioned between two ring nitrogens, making it highly activated towards nucleophilic attack. Therefore, SNAr reactions with various nucleophiles (such as alkoxides, thiolates, and amines) are expected to occur preferentially at the C-6 position, displacing the chloride. This reactivity is complementary to the cross-coupling reactions that favor the C-5 position. The reaction often requires heating to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com

Directed Ortho-Metallation and Related Lithiation/Transmetalation Reactions

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The amino group on the pyridazine ring can potentially act as a DMG. However, in the case of this compound, a competing and often faster reaction is halogen-metal exchange. When treated with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures, the bromine atom at C-5 is highly likely to undergo rapid halogen-metal exchange to form a 5-lithiated pyridazine species. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide array of substituents at the C-5 position.

Reactivity of the Aminopyridazine Moiety

The exocyclic amino group at the C-4 position is a key site for further molecular elaboration. It behaves as a typical aromatic amine, capable of undergoing a variety of derivatization reactions.

Derivatization at the Exocyclic Amino Group (e.g., Acylation, Alkylation, Arylation)

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for straightforward derivatization.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing carbonyl functionalities or as a protecting group strategy.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines at the C-4 position. This process may require a base to neutralize the hydrogen halide byproduct.

Arylation: N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, using the amino group as the nucleophile and an aryl halide as the coupling partner, or through classical SNAr reactions with highly activated aryl halides.

These derivatizations of the amino group significantly expand the chemical space accessible from the this compound scaffold.

No Published Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data on the chemical reactivity and transformations of the specific compound This compound . The inquiries into its condensation, cyclization, intramolecular rearrangements, and functionalization of the pyridazine core yielded no published studies.

Searches for this compound, identified by its unique Chemical Abstracts Service (CAS) number and structure, did not retrieve any scientific articles detailing the specific reactions outlined in the query. Databases such as PubChem list the compound but confirm a lack of associated literature. uni.lunih.gov

It is important to distinguish This compound from its isomers, such as 4-Bromo-6-chloropyridazin-3-amine (also known as 3-Amino-4-bromo-6-chloropyridazine). While literature and supplier information exist for these related but distinct molecules, the specific substitution pattern of the requested compound (amine group at position 4, bromine at 5, and chlorine at 6) appears to be uncharacterized in terms of its chemical behavior and reactivity.

Consequently, the requested article detailing the chemical transformations of this compound cannot be generated due to the absence of foundational research findings in the public domain.

Derivatization and Construction of Novel Pyridazine Based Scaffolds

Synthesis of Polysubstituted Pyridazine (B1198779) Derivatives from 5-Bromo-6-chloropyridazin-4-amine Precursors

The presence of bromo, chloro, and amino groups on the pyridazine ring of this compound offers multiple reaction sites for derivatization. The bromine and chlorine atoms are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic substitution reactions allow for the replacement of the halogen atoms with various nucleophiles. For instance, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with a range of primary or secondary alkylamines in the presence of cesium fluoride (B91410) and a phase-transfer catalyst affords C-6 aminated products in excellent yields. researchgate.net This method is effective for simple alkylamines as well as those bearing aromatic and heteroaromatic functionalities. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. This reaction has been successfully applied to 3-amino-6-chloropyridazine (B20888), a close structural analog of the title compound, to synthesize 3-amino-6-arylpyridazines. researchgate.net Although challenges such as low yields and long reaction times have been reported, microwave-assisted protocols have been developed to improve the efficiency of these transformations. researchgate.net These methods provide a highly chemoselective and economical route to diversified pyridazine derivatives. researchgate.net

The strategic and sequential application of these reactions on the this compound core can lead to the synthesis of a vast library of polysubstituted pyridazine derivatives with tailored properties for various applications, including medicinal chemistry and materials science.

Annulation Strategies for Fused Pyridazine Heterocycles

Annulation, or ring-forming, strategies are crucial for constructing fused heterocyclic systems, which are prevalent in natural products and biologically active molecules. whiterose.ac.uk Starting from this compound, various fused pyridazine heterocycles can be synthesized, expanding the chemical space and potential biological activity of the resulting compounds.

Formation of Imidazo[1,2-b]pyridazine (B131497) Systems

Imidazo[1,2-b]pyridazines are an important class of fused heterocycles with a wide range of biological activities, including acting as kinase inhibitors and ligands for benzodiazepine (B76468) receptors. researchgate.netanu.edu.audergipark.org.tr The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov The presence of a halogen on the pyridazine ring, as in this compound, is crucial for directing the cyclization to the desired product. nih.gov

The resulting imidazo[1,2-b]pyridazine scaffold can be further functionalized. For example, the chlorine atom at the 6-position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be selectively displaced by various amines under fluoride-promoted conditions to yield C-6 aminated products. researchgate.net This demonstrates the utility of the dihalogenated precursor in creating a library of substituted imidazo[1,2-b]pyridazines.

Starting MaterialReagentsProductYield
3-bromo-6-chloroimidazo[1,2-b]pyridazineAlkylamines, CsF, BnNEt3ClC-6 aminated 3-bromoimidazo[1,2-b]pyridazines79-98% researchgate.net

Synthesis of Pyridazinoindole and Pyridazinoquinoline Frameworks

The construction of more complex fused systems, such as pyridazinoindoles and pyridazinoquinolines, can be envisioned through multi-step synthetic sequences starting from appropriately functionalized pyridazine precursors. While direct synthesis from this compound is not explicitly detailed in the provided results, the principles of palladium-catalyzed annulation strategies can be applied. whiterose.ac.uk These strategies often involve the formation of a piperidine (B6355638) ring fused to a carbocyclic framework, which can be extended to the synthesis of nitrogen-containing heterocycles. whiterose.ac.uk

For instance, a palladium-catalyzed process could be devised to couple the pyridazine core with a suitable partner to construct the indole (B1671886) or quinoline (B57606) moiety. The reactivity of the bromo and chloro substituents on the pyridazine ring would be key to orchestrating the desired bond formations.

Construction of Pyridopyridazines and Related Fused Architectures

Pyridopyridazines are another class of fused heterocycles with interesting biological properties, including the inhibition of enzymes like dipeptidyl peptidase-IV. mdpi.com The synthesis of these frameworks can be achieved through various cyclization strategies. For example, hetero-Diels-Alder reactions of tetrazine derivatives with enamines can lead to fused pyridazine systems. mdpi.com

Starting with this compound, one could envision a synthetic route where the amino group is transformed into a suitable diene or dienophile for subsequent cycloaddition reactions. Alternatively, the halogen atoms could be utilized in transition-metal-catalyzed cross-coupling reactions to build up the second pyridine (B92270) ring. The synthesis of a trishalogenated pyridopyridazine (B8481360) derivative, which was subsequently functionalized through selective nucleophilic substitutions and Suzuki coupling, highlights the potential of halogenated precursors in building complex fused architectures. mdpi.com

Design and Synthesis of Pyridazine-Containing Architectures for Enhanced Chemical Diversity

The development of novel synthetic methodologies is crucial for expanding the chemical diversity of pyridazine-containing compounds. Molecular hybridization, which combines pharmacophoric elements from different molecular scaffolds, is a powerful strategy in drug design. nih.gov this compound serves as an excellent starting point for such endeavors due to its multiple handles for chemical modification.

By systematically exploring reactions at the bromo, chloro, and amino positions, a wide range of derivatives can be generated. For example, sequential amination, Suzuki coupling, and alkylation reactions have been employed to create 2,3,6-trisubstituted pyridazines in a highly efficient and chemoselective manner. researchgate.net This strategy allows for the introduction of three points of diversity, leading to a vast library of compounds with potential biological activities. researchgate.net

Furthermore, the synthesis of fused systems, as discussed previously, significantly increases the structural complexity and novelty of the resulting molecules. The combination of substitution and annulation strategies provides a powerful platform for the design and synthesis of pyridazine-containing architectures with enhanced chemical diversity, ultimately contributing to the discovery of new therapeutic agents and functional materials. nih.gov

Theoretical and Computational Investigations of 5 Bromo 6 Chloropyridazin 4 Amine and Analogues

Electronic Structure Analysis and Molecular Orbital Theory Applications

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of pyridazine (B1198779) derivatives. researchgate.net The analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting the chemical reactivity and electronic transitions of these molecules. For instance, the energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity. researchgate.net In pyridazine systems, the positions of the nitrogen atoms significantly influence the electronic distribution and the strength of the C=C bonds within the ring. researchgate.net

The introduction of halogen substituents, such as bromine and chlorine in 5-Bromo-6-chloropyridazin-4-amine, further modulates the electronic structure. These electron-withdrawing groups can alter the energy levels of the molecular orbitals, impacting the molecule's reactivity and interaction with other species. nih.gov Computational models have been effectively used to study the electronic properties of various halogenated pyridazine derivatives, providing insights that correlate well with experimental observations. researchgate.netmdpi.com

Calculated Electronic Properties of Pyridazine Derivatives
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridazine-7.01-0.256.76
3-chloropyridazine-7.15-0.896.26
3-bromopyridazine-7.12-0.956.17

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving pyridazine derivatives. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which is crucial for understanding reaction kinetics and selectivity. rsc.org For example, in the synthesis of pyridazines from tetrazines, computational analysis has been used to elucidate the favored transition state structure, explaining the observed regioselectivity. rsc.org

The study of enzymatic reactions often involves the characterization of transition states, and computational methods can provide detailed structural and energetic information about these transient species. nih.gov For halogenated pyridazines, theoretical models can predict the course of nucleophilic substitution reactions, a common transformation for this class of compounds. mdpi.com The calculations can reveal the influence of the halogen substituents on the activation energy and the geometry of the transition state. nih.gov High-level methodologies, such as coupled-cluster based approaches, can offer very accurate descriptions of reaction profiles, even identifying reactions that proceed without a significant energy barrier. rsc.org

Analysis of Intermolecular Interactions and Supramolecular Features

The solid-state structures and properties of pyridazine derivatives are governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing these non-covalent forces, which include halogen bonding, hydrogen bonding, and π-stacking.

Computational Studies of Halogen Bonding Interactions

Halogen bonding is a significant directional interaction involving a halogen atom as an electrophilic region (the σ-hole) and a Lewis base. nih.govrichmond.edu In molecules like this compound, both the bromine and chlorine atoms have the potential to act as halogen bond donors. Computational studies have extensively explored the nature of halogen bonding in various systems, including those with pyridazine scaffolds. nih.govresearchgate.net

These studies often employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) to characterize the halogen bonds. nih.gov The strength and nature of these interactions are influenced by the substituents on the pyridazine ring and the nature of the halogen bond acceptor. nih.gov For instance, electron-donating groups on the pyridine (B92270) ring can enhance the halogen bond strength. nih.gov Computational investigations have also shed light on the role of halogen bonding in the mechanisms of certain reactions, where these interactions can be the driving force in the initial stages. rsc.org

Elucidation of Hydrogen Bonding Networks and π-Stacking Interactions

Hydrogen bonding is another critical intermolecular interaction that dictates the supramolecular assembly of pyridazine derivatives. nih.govmdpi.com The amino group in this compound is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring can act as acceptors. nih.gov Computational studies can predict and analyze the geometry and strength of these hydrogen bonds, revealing intricate networks in the solid state. nih.govchemrxiv.org These networks can be quite complex, involving multiple donor and acceptor sites and leading to the formation of one-, two-, or even three-dimensional structures. nih.govmdpi.com

Calculated Interaction Energies for Model Pyridazine Dimers (kcal/mol)
Dimer ConfigurationInteraction TypeCalculated Energy
Parallel-displacedπ-π stacking-3.5
T-shapedCH-π-2.8
CoplanarHydrogen Bonding-5.2

Spectroscopic Property Prediction and Theoretical Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, including those of this compound and its analogues. Theoretical calculations can simulate various types of spectra, such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Vis, which can then be compared with experimental data for validation. nih.govmdpi.com

For instance, DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra). mdpi.com The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov Similarly, theoretical predictions of NMR chemical shifts can be invaluable in the structural elucidation of new pyridazine derivatives. mdpi.com

The simulation of electronic spectra (UV-Vis) through methods like Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions responsible for the observed absorptions. nih.gov These calculations can help to understand how substituents on the pyridazine ring affect the absorption wavelengths and intensities. mdpi.com The interplay between theoretical predictions and experimental measurements is a powerful approach for the comprehensive spectroscopic characterization of halogenated pyridazines. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Pyridazine Derivatives

The flexibility of substituents attached to the pyridazine ring can lead to the existence of multiple conformers. Conformational analysis, often performed using computational methods, is essential for understanding the three-dimensional structure and preferred shapes of these molecules. researchgate.net Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.

Applications of 5 Bromo 6 Chloropyridazin 4 Amine As a Versatile Building Block in Chemical Synthesis

Precursor in Ligand Design for Coordination Chemistry and Catalysis

The structural features of 5-Bromo-6-chloropyridazin-4-amine, particularly the presence of nitrogen heteroatoms and an exocyclic amine group, make it an excellent scaffold for the development of specialized ligands for metal coordination and organocatalysis.

Synthesis of Pyridazine-Based Ligands for Transition Metal Complexes

The pyridazine (B1198779) framework is a well-established component in the design of ligands for transition metal complexes. The nitrogen atoms of the pyridazine ring can coordinate with metal ions, and the molecule's substituents can be tailored to fine-tune the electronic and steric properties of the resulting complex.

This compound is a key intermediate in the synthesis of more complex, fused heterocyclic systems, such as imidazo[1,2-b]pyridazines. nih.govanu.edu.au These bicyclic structures are formed through condensation reactions, where the amine group of the pyridazine reacts with an α-haloketone. The presence of a halogen on the pyridazine ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine (B131497) core in good yield. nih.gov The resulting imidazo[1,2-b]pyridazine scaffold can then act as a ligand, coordinating with transition metals. For instance, palladium-catalyzed cross-coupling reactions have been extensively used to functionalize these types of heterocyclic systems. researchgate.net The strategic placement of bromo and chloro groups on the initial pyridazine ring offers opportunities for sequential, site-selective functionalization, enabling the creation of intricate ligands for various catalytic applications. researchgate.net

PrecursorReaction TypeProduct ScaffoldMetal for CatalysisRef.
3-amino-6-halopyridazineCondensationImidazo[1,2-b]pyridazine- nih.gov
Imidazo[1,2-b]pyridazineCross-couplingFunctionalized Imidazo[1,2-b]pyridazinesPalladium (Pd) researchgate.net

Development of Nucleophilic Organocatalysts

The development of efficient organocatalysts is a significant area of modern chemistry, and pyridazine derivatives have shown promise in this field. Research has demonstrated that pyridazines containing amino groups can function as effective nucleophilic catalysts. acs.org

Specifically, aminopyridazines have been found to exhibit catalytic activity that can surpass that of well-known catalysts like 4-(Dimethylamino)pyridine (DMAP) in reactions such as the acetylation of tertiary alcohols. acs.org The nucleophilicity of the pyridazine nitrogen can be harnessed for catalysis, and the electronic properties of the ring, influenced by substituents like the amino group and halogens, are key to this activity. The structure of this compound, with its available amine group, positions it as a potential precursor for a new class of nucleophilic organocatalysts. The reactivity of pyridines and pyridazines with nucleophiles is a subject of detailed study, often involving the formation of cationic pyridinium (B92312) salts to enhance electrophilicity and drive dearomatization processes. mdpi.commit.edu The inherent nucleophilicity of the pyridazine core itself, however, is what makes it a candidate for direct use in catalysis. acs.orgnih.gov

Scaffold for the Development of Functional Organic Materials

The electron-deficient nature of the pyridazine ring, combined with the potential for extensive functionalization offered by the bromo, chloro, and amino substituents, makes this compound an attractive building block for advanced organic materials. mdpi.com

Synthesis of Optoelectronic Materials (e.g., Chemiluminescent, Nonlinear Optical, Photovoltaic Systems)

Pyridazine derivatives are increasingly used in the design of materials with specific optical and electronic properties due to the electron-accepting character of the pyridazine core. researchgate.net

Photovoltaic Systems: Pyridazine-based compounds are promising candidates for high-performance semiconductors and have been incorporated into donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs). nih.govscholarsresearchlibrary.com Theoretical and experimental studies show that the energy levels (HOMO/LUMO) of these dyes can be optimized to facilitate efficient electron injection and regeneration, crucial processes for photovoltaic performance. scholarsresearchlibrary.com Polymers containing the pyridazine core have been tested in organic solar cells, demonstrating their potential in this application. nih.gov

Nonlinear Optical (NLO) Materials: The pyridazine heterocycle is a component in push-pull molecules designed for second-order NLO applications. mdpi.com The electron-deficient nature of the ring facilitates the creation of molecules with large first hyperpolarizability (β), a key property for NLO materials. researchgate.net Research on X-shaped pyrazine (B50134) derivatives, a related diazine, shows that the arrangement of donor and acceptor substituents significantly impacts the NLO response, a principle applicable to pyridazine systems. rsc.org

Chemiluminescent Materials: Certain pyridopyridazine (B8481360) compounds, which can be synthesized from pyridazine precursors, exhibit excellent chemiluminescent yields and are used in highly sensitive analytical and diagnostic assays. google.com

Building Blocks for Energetic Materials

The high nitrogen content and enthalpy of formation of many nitrogen-rich heterocycles make them ideal building blocks for energetic materials. The pyridazine scaffold has been identified as a promising core for the synthesis of new, powerful, and insensitive energetic compounds. researchgate.netsci-hub.se

Researchers have successfully synthesized energetic materials by introducing nitro groups onto a pyridazine-1-oxide core. researchgate.net A key strategy involves the nucleophilic substitution of precursor groups, such as methoxy (B1213986) groups, with various amines, followed by nitration to install the energetic nitro functionalities. For example, 3,5-bis(methylnitro)amino)-4,6-dinitropyridazine-1-oxide was synthesized with the goal of increasing detonation performance. researchgate.net Similarly, starting from 3,6-dichloropyridazin-4-amine, a compound structurally related to this compound, researchers have prepared advanced energetic materials like 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine, which exhibits detonation properties superior to some commercial primary explosives. sci-hub.se These examples highlight the utility of functionalized pyridazines as precursors to high-performance energetic materials.

Energetic Material ClassPrecursor ScaffoldKey Functional GroupsRef.
Dinitropyridazine-1-oxidePyridazine-1-oxideNitro, Nitramino researchgate.net
Tetrazolo[1,5-b]pyridazineDichloropyridazin-amineNitro, Amino, Azido sci-hub.se

Role in the Synthesis of Complex Organic Molecules and Scaffolds

Beyond specific applications, this compound is a fundamental building block for constructing more complex molecular architectures and fused heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilic amino group, allows for a stepwise and controlled synthesis strategy.

This compound is an ideal starting material for creating a variety of fused pyridazine derivatives. nih.gov For example, it is a precursor for preparing imidazo[1,2-b]pyridazines, which are of significant interest in medicinal chemistry as potential imaging agents for detecting Aβ plaques associated with Alzheimer's disease. nih.gov The synthesis involves a condensation reaction between the aminopyridazine and an α-bromoketone, followed by further modifications. nih.gov The halogen atoms can be readily displaced via nucleophilic substitution or engaged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other organic fragments. mdpi.com This versatility allows for the systematic construction of libraries of complex molecules for screening in drug discovery and materials science. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Challenges in the Scalable and Regioselective Synthesis of Complex Pyridazine (B1198779) Derivatives

Despite significant advances, several challenges remain, particularly in the scalable and regioselective synthesis of complex, highly substituted pyridazines. The preparation of pyridazines is often more difficult than that of analogous heterocycles like pyridines, a difficulty attributed to the electronically dissonant arrangement of the adjacent nitrogen atoms. nih.gov

Regioselectivity is a persistent challenge. Many synthetic methods can produce mixtures of isomers, which are often difficult to separate and lead to lower yields of the desired product. For instance, in the synthesis of polysubstituted pyridazines, such as those derived from polychloropyridazines, controlling the position of incoming nucleophiles can be difficult, leading to a loss of regioselectivity as the number of potential reaction sites increases. researchgate.net Even in powerful reactions like the aza-Diels-Alder, achieving high regioselectivity can be dependent on fine-tuning reaction conditions and managing steric effects. organic-chemistry.org The development of new directing groups or catalyst systems that can precisely control the position of functionalization on the pyridazine ring is a critical area of ongoing research. rsc.orgelsevierpure.com

Scalability is another major hurdle. A reaction that works efficiently on a laboratory milligram scale may not be viable for industrial production at the kilogram scale or beyond. Issues such as heat transfer, mixing, reagent addition, and purification become more complex on a larger scale. For a compound like 5-Bromo-6-chloropyridazin-4-amine to be utilized in broader applications, the development of a robust, safe, and cost-effective large-scale synthesis is essential. This requires optimization of reaction conditions, minimizing the use of hazardous or expensive reagents, and designing efficient workup and purification procedures.

Finally, the inherent challenge of ring-closure reactions in organic synthesis, which often battle against unfavorable entropy, remains a factor. liberty.edu Overcoming these fundamental thermodynamic and kinetic barriers to efficiently construct the pyridazine ring, especially with multiple and complex substituents, will continue to be a central theme in future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-chloropyridazin-4-amine, and how can reaction yields be optimized?

  • Methodology : Start with halogenated pyridazine precursors (e.g., 4-Bromo-6-chloropyridazin-3-amine, a positional isomer) as a scaffold . Optimize substitution reactions using ammonia or amine nucleophiles under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1^1H/13^13C NMR. Yield optimization may involve temperature modulation (e.g., 60–80°C) and stoichiometric adjustments of reagents like NaNH2_2 or Cu catalysts for halogen displacement .
  • Key Considerations : Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity by HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and validate bond lengths/angles against DFT calculations .
  • Spectroscopy : Assign 1^1H and 13^13C NMR peaks using 2D techniques (COSY, HSQC). For electronic properties, employ UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry to assess redox behavior .
    • Data Interpretation : Cross-reference spectral data with analogs (e.g., 5-Bromo-6-methylpyrimidin-4-amine) to resolve ambiguities in substituent effects .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Protocol : Store at 0–6°C in amber vials under argon to prevent photodegradation and hydrolysis. Pre-dry solvents (e.g., DMF, DMSO) to avoid moisture-induced decomposition .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with analogs (e.g., 5-Bromo-6-fluoropyridin-2-amine) to predict regioselectivity in Suzuki-Miyaura couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or GROMACS .
    • Validation : Correlate computational predictions with experimental outcomes (e.g., HPLC yields of coupling products) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridazine derivatives?

  • Triangulation Approach :

  • Multi-Technique Analysis : Combine NMR, IR, and mass spectrometry to cross-verify functional groups. For example, distinguish Cl/Br isotopic patterns in HRMS .
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine) to identify atypical shifts or splitting patterns .
    • Case Study : Resolve conflicting 1^1H NMR signals by variable-temperature NMR to assess dynamic effects (e.g., rotamers) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

  • Experimental Design :

  • Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases). Prioritize targets based on pharmacophore similarity to known pyridazine inhibitors .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50 determination via fluorescence quenching) .
    • Data Analysis : Apply statistical tools (e.g., ANOVA for dose-response curves) and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Notes for Methodological Rigor

  • Crystallography : Always deposit resolved structures in the Cambridge Structural Database (CSD) for community validation .
  • Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst lot numbers) to enable replication .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds (e.g., waste disposal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.